Cas no 172333-26-5 (2-Chloro-ethanamine-d4 Hydrochloride)

2-Chloro-ethanamine-d4 Hydrochloride is a deuterated derivative of 2-chloroethylamine hydrochloride, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The compound serves as a valuable intermediate in synthetic chemistry, particularly in the preparation of deuterated pharmaceuticals and biochemical probes. Its high isotopic purity and stability make it suitable for mechanistic studies and metabolic research. The hydrochloride salt form ensures improved solubility and handling in aqueous and organic solvents. This reagent is commonly employed in isotopic tracing and kinetic isotope effect investigations.
2-Chloro-ethanamine-d4 Hydrochloride structure
172333-26-5 structure
Product Name:2-Chloro-ethanamine-d4 Hydrochloride
CAS No:172333-26-5
MF:C2H7Cl2N
MW:120.014325380325
CID:1063288
PubChem ID:71314732
Update Time:2025-10-30

2-Chloro-ethanamine-d4 Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-ethanamine-d4 Hydrochloride
    • 2-chloro-d4-ethanamine hydrochloride
    • 2-Chloroethyl-d4-aMine HCl
    • 172333-26-5
    • 2-Chloroethan-1,1,2,2-d4-amine hydrochloride (9CI)
    • 2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride
    • 2-AMINOETHYL CHLORIDE HCL-D4
    • 2-Chloroethanamine-d4hydrochloride
    • DB-303236
    • HY-W012901S
    • D99403
    • CS-0621229
    • 2-Chloro-ethan-1,1,2,2-d4-amine Hydrochloride
    • Inchi: 1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
    • InChI Key: ONRREFWJTRBDRA-PBCJVBLFSA-N
    • SMILES: ClC([2H])([2H])C([2H])([2H])N.Cl

Computed Properties

  • Exact Mass: 119.0206616g/mol
  • Monoisotopic Mass: 119.0206616g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 10
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Solubility: Water

2-Chloro-ethanamine-d4 Hydrochloride Security Information

2-Chloro-ethanamine-d4 Hydrochloride Pricemore >>

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Additional information on 2-Chloro-ethanamine-d4 Hydrochloride

Professional Introduction to 2-Chloro-ethanamine-d4 Hydrochloride (CAS No. 172333-26-5)

2-Chloro-ethanamine-d4 Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 172333-26-5, is a specialized deuterated derivative of 2-chloroethanamine. This compound has garnered significant attention in the field of pharmaceutical research and molecular biology due to its unique isotopic labeling properties and its role as an intermediate in synthetic chemistry. The introduction of deuterium atoms (denoted by the suffix "-d4") into the molecular structure enhances the compound's stability and specificity, making it a valuable tool in various scientific applications.

The molecular structure of 2-Chloro-ethanamine-d4 Hydrochloride consists of a primary amine group (-NH₂) attached to an ethyl chain, with a chlorine substituent at the second carbon position. The deuterium atoms are incorporated at specific positions in the molecule, typically at the methyl group adjacent to the chlorine atom, to achieve the "-d4" designation. This modification not only improves the compound's resistance to metabolic degradation but also allows for precise tracking in biochemical pathways, making it particularly useful in metabolomics and drug metabolism studies.

In recent years, advancements in mass spectrometry techniques have further highlighted the utility of deuterated compounds like 2-Chloro-ethanamine-d4 Hydrochloride. These techniques enable researchers to detect and quantify trace amounts of metabolites with high sensitivity, facilitating a deeper understanding of metabolic networks and drug interactions. The hydrochloride salt form enhances solubility and stability, making it more accessible for experimental use in both academic and industrial settings.

The pharmaceutical industry has been exploring 2-Chloro-ethanamine-d4 Hydrochloride as a potential building block for novel drug candidates. Its structural features make it a versatile intermediate in organic synthesis, allowing for the development of complex molecules with tailored biological activities. For instance, researchers have utilized this compound in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The deuterated version provides a means to study enzyme kinetics and binding affinities more accurately, potentially leading to more effective therapeutic agents.

Recent studies have also demonstrated the importance of isotopically labeled compounds in drug discovery pipelines. By incorporating deuterium atoms into drug molecules, chemists can improve pharmacokinetic properties such as bioavailability and metabolic clearance. This approach has been particularly successful in developing antiviral drugs where metabolic stability is a key factor. The use of 2-Chloro-ethanamine-d4 Hydrochloride as a precursor has enabled the creation of new analogs with enhanced efficacy and reduced side effects.

The application of 2-Chloro-ethanamine-d4 Hydrochloride extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, this compound serves as a key intermediate in synthesizing herbicides and fungicides that exhibit improved environmental compatibility. The deuterated version helps in assessing the persistence and degradation pathways of these compounds, aiding in their safe development and use.

Moreover, the unique properties of 2-Chloro-ethanamine-d4 Hydrochloride make it an attractive candidate for use in analytical chemistry. Its stable isotope composition allows for precise calibration of mass spectrometers and NMR spectrometers, ensuring accurate data acquisition in complex samples. This capability is crucial for environmental monitoring programs where trace contamination needs to be detected reliably.

In conclusion, 2-Chloro-ethanamine-d4 Hydrochloride (CAS No. 172333-26-5) represents a significant advancement in chemical synthesis and analytical techniques. Its incorporation into research protocols has opened new avenues for understanding biological processes and developing innovative therapeutics. As scientific methodologies continue to evolve, the demand for high-quality isotopically labeled compounds like this one is expected to grow, further solidifying its importance in modern science.

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